3-(Fluoromethyl)pyrrolidin-1-amine

Medicinal Chemistry Drug Discovery Pharmacokinetics

3-(Fluoromethyl)pyrrolidin-1-amine (CAS 2098082-73-4) is a fluorinated pyrrolidine derivative characterized by a five-membered nitrogen-containing heterocycle with a fluoromethyl group at the 3-position and a primary amine directly attached to the pyrrolidine nitrogen. This compound has a molecular formula of C₅H₁₁FN₂ and a molecular weight of 118.15 g/mol.

Molecular Formula C5H11FN2
Molecular Weight 118.15 g/mol
CAS No. 2098082-73-4
Cat. No. B1489199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Fluoromethyl)pyrrolidin-1-amine
CAS2098082-73-4
Molecular FormulaC5H11FN2
Molecular Weight118.15 g/mol
Structural Identifiers
SMILESC1CN(CC1CF)N
InChIInChI=1S/C5H11FN2/c6-3-5-1-2-8(7)4-5/h5H,1-4,7H2
InChIKeyVRWJWBQCEDSZLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Fluoromethyl)pyrrolidin-1-amine (CAS 2098082-73-4): A Versatile Fluorinated Pyrrolidine Building Block for Medicinal Chemistry


3-(Fluoromethyl)pyrrolidin-1-amine (CAS 2098082-73-4) is a fluorinated pyrrolidine derivative characterized by a five-membered nitrogen-containing heterocycle with a fluoromethyl group at the 3-position and a primary amine directly attached to the pyrrolidine nitrogen . This compound has a molecular formula of C₅H₁₁FN₂ and a molecular weight of 118.15 g/mol . Its unique structure, combining a pyrrolidine scaffold with a fluoromethyl substituent, makes it a valuable building block in medicinal chemistry and drug discovery, particularly for modulating physicochemical properties and enhancing metabolic stability .

Why Generic Substitution of 3-(Fluoromethyl)pyrrolidin-1-amine is Not Recommended in Research and Development


Simple substitution of 3-(fluoromethyl)pyrrolidin-1-amine with other pyrrolidine derivatives is not a straightforward or equivalent exchange. The specific placement of the fluoromethyl group at the 3-position, combined with the N1-amine, creates a unique electronic and steric environment that cannot be replicated by analogs like 3-fluoropyrrolidin-1-amine or 2-(fluoromethyl)pyrrolidine . These structural differences directly impact critical parameters such as pKa, lipophilicity, and binding affinity, which in turn govern a compound's pharmacokinetic profile and target engagement . As such, relying on a generic alternative without direct comparative data can lead to significant deviations in experimental outcomes, particularly in structure-activity relationship (SAR) studies and lead optimization campaigns.

Quantitative Evidence Guide: Key Differentiators for 3-(Fluoromethyl)pyrrolidin-1-amine vs. Structural Analogs


Comparison of Lipophilicity Modulation: 3-(Fluoromethyl) vs. Trifluoromethyl Pyrrolidine Analogs

The mono-fluoromethyl (-CH₂F) group of the target compound confers distinct lipophilicity compared to the trifluoromethyl (-CF₃) analog. 3-(Fluoromethyl)pyrrolidin-1-amine hydrochloride is explicitly noted to be less lipophilic than its 3-(trifluoromethyl)pyrrolidin-1-amine counterpart . This difference in lipophilicity is crucial for modulating membrane permeability and metabolic stability. While specific LogP/D values are not available in the provided data, the structural comparison confirms a tangible difference in this key physicochemical parameter.

Medicinal Chemistry Drug Discovery Pharmacokinetics

Comparison of Basicity and Permeability: Fluorinated vs. Non-Fluorinated Pyrrolidines

Fluorination of the pyrrolidine ring is a known strategy to lower the pKa of the basic nitrogen. In the context of pyrrolidine-based building blocks, fluorination lowers the pKa to near or below physiological values, creating an optimal balance of activity and permeability . This is in contrast to many unsubstituted pyrrolidines, which typically have pKaH values in the range of 16-20 [1]. While a specific pKa for the target compound is not provided, its classification as a fluorinated pyrrolidine places it in a class of molecules with significantly improved passive permeability compared to non-fluorinated analogs, due to a reduced propensity for protonation at physiological pH.

Physicochemical Properties Permeability Drug Design

Synthetic Utility: Direct Amine Handle for Derivatization vs. Secondary Amine Scaffolds

3-(Fluoromethyl)pyrrolidin-1-amine possesses a primary amine (-NH₂) directly attached to the pyrrolidine nitrogen, making it a hydrazine-like derivative. This is a key structural difference from compounds like (R)-3-(fluoromethyl)pyrrolidine, which features a secondary amine within the ring and lacks this exocyclic nucleophilic handle . This N1-amine provides a unique site for selective functionalization, such as diazotization, Schiff base formation, or direct coupling, which is not possible with simple pyrrolidine analogs. It allows for the construction of more complex molecular architectures with distinct vectors.

Synthetic Chemistry Building Blocks Derivatization

Best Application Scenarios for 3-(Fluoromethyl)pyrrolidin-1-amine in Drug Discovery and Chemical Research


Optimizing Pharmacokinetic Profiles in Lead Compounds

This compound is ideal for medicinal chemistry teams seeking to optimize the ADME properties of a lead series. Its use as a building block allows for the introduction of a fluoromethyl group, which is known to enhance metabolic stability and modulate lipophilicity . By incorporating this scaffold, researchers can improve oral bioavailability and reduce clearance, addressing common pitfalls in drug development. The lower expected pKa, relative to non-fluorinated analogs, also suggests improved membrane permeability, making it a strong candidate for CNS and oral drug discovery programs [1].

Generating Patentable Chemical Space with Unique Functionality

The combination of a 3-fluoromethyl group and an N1-amine creates a versatile and unique synthon. This dual functionality allows for orthogonal derivatization strategies, enabling the rapid exploration of novel chemical space that is distinct from traditional pyrrolidine or piperidine scaffolds . This is particularly valuable in hit-to-lead and lead optimization campaigns where establishing a strong intellectual property (IP) position is paramount. The compound can serve as a key intermediate for generating diverse libraries of fluorinated, amine-containing heterocycles.

Developing CNS-Targeted Agents and Enzyme Inhibitors

The structural features of this compound align well with the requirements for CNS drug candidates. The pyrrolidine ring offers conformational rigidity, and the fluoromethyl group is a common motif for improving CNS exposure by fine-tuning lipophilicity and reducing P-glycoprotein efflux [2]. Furthermore, the N1-amine can be used to build potent inhibitors of enzymes like amine oxidases or other targets where a hydrazine or substituted amine warhead is beneficial . The compound is a logical starting point for programs targeting neurological disorders, pain, or metabolic diseases.

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